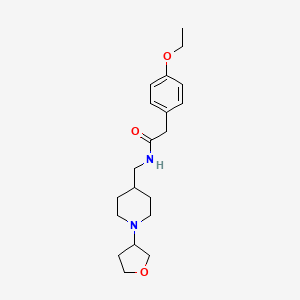

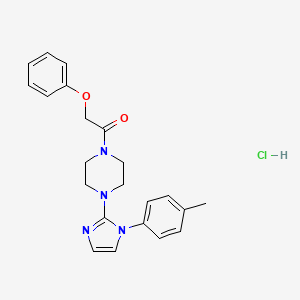

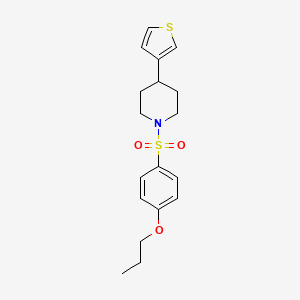

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

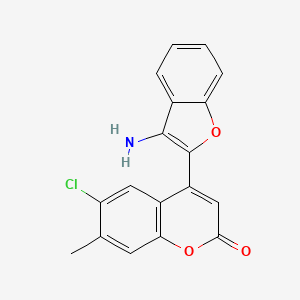

“1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also has a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom . The propoxyphenyl group indicates the presence of a propoxy (propyl ether) group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiophene ring, and a propoxyphenylsulfonyl group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding might influence its solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Vinaya et al. (2009) discusses the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their in vitro efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. This research highlights the structure-activity relationship, indicating that substitutions on the benzhydryl ring and sulfonamide ring play a crucial role in enhancing antibacterial activity (Vinaya et al., 2009).

Anticancer Activity

Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety and evaluated their anticancer activity against human breast cancer cell lines. The study found compounds with significant activity, suggesting potential therapeutic applications (Al-Said et al., 2011).

Antioxidant and Anticholinesterase Activity

Karaman et al. (2016) explored the synthesis of new sulfonyl hydrazone compounds containing piperidine derivatives and their biological activities. The study screened for antioxidant capacity and anticholinesterase activity, revealing that certain compounds showed promising results, which could be beneficial in designing therapeutic agents for conditions related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Neuroleptic and Analgesic Activity

Iorio et al. (1987) investigated 4-phenyl-4-piperidinols and related compounds for their ability to interact with opioid and dopamine receptors, showing a combination of analgesic and neuroleptic activity. This study underlines the potential of designing multifunctional drugs targeting both receptor types (Iorio et al., 1987).

Corrosion Inhibition

Sankarapapavinasam et al. (1991) studied the effect of piperidine and its derivatives on the corrosion of copper in sulfuric acid, identifying the inhibition efficiency of these compounds. This application demonstrates the utility of such chemical compounds beyond biomedical research, highlighting their role in industrial applications related to corrosion prevention (Sankarapapavinasam et al., 1991).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-propoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c1-2-12-22-17-3-5-18(6-4-17)24(20,21)19-10-7-15(8-11-19)16-9-13-23-14-16/h3-6,9,13-15H,2,7-8,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODILWGOJMPGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)